5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one
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Overview
Description
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring with methoxy and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and more recently, green catalysts like Montmorillonite-KSF . The reaction conditions typically involve heating the reactants in a solvent-free environment to achieve high yields and short reaction times .
Chemical Reactions Analysis
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been studied for their anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . The pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one can be compared with other dihydropyrimidinones, such as:
4,5-Diaryl-3,4-dihydropyrimidin-2(1H)-one: Known for its biological activities and used in pharmaceutical applications.
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-methoxy-4,6-dimethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(11-3)5(2)9-7(10)8-4/h1-3H3,(H,8,9,10) |
InChI Key |
QJZNJGPMSNHUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)OC |
Origin of Product |
United States |
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